Product packaging for Octabromonaphthalene(Cat. No.:CAS No. 22245-33-6)

Octabromonaphthalene

Cat. No.: B12843781
CAS No.: 22245-33-6
M. Wt: 759.3 g/mol
InChI Key: XGCWMXCKMIUJAU-UHFFFAOYSA-N
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Description

Contextualization within Sterically Congested Aromatic Systems Research

The molecular structure of octabromonaphthalene, with eight bromine atoms substituent on the naphthalene (B1677914) core, places it firmly within the domain of sterically congested aromatic systems. The sheer number and size of the bromine atoms create significant steric hindrance around the aromatic core. This congestion leads to unique geometric and electronic properties that are of fundamental interest to organic chemists.

Research into sterically congested systems like this compound explores how extreme crowding influences molecular shape, bond lengths, and angles. The repulsive forces between the bulky bromine atoms can cause distortion of the normally planar naphthalene ring system. This deviation from planarity has profound effects on the molecule's aromaticity, reactivity, and spectroscopic characteristics. The study of such strained molecules provides valuable insights into the limits of chemical bonding and molecular stability.

Overview of Research Significance in Modern Organic and Environmental Chemistry

In modern organic chemistry, this compound serves as a model compound for investigating the effects of perhalogenation on the properties of aromatic systems. Its synthesis and characterization challenge chemists to develop robust synthetic methodologies and sophisticated analytical techniques to handle highly substituted and often sparingly soluble compounds. The unique electronic properties imparted by the eight electron-withdrawing bromine atoms also make it a candidate for applications in materials science, potentially as a flame retardant or a component in electronic materials.

From an environmental chemistry perspective, the significance of this compound lies in its identity as a persistent organic pollutant (POP). Like other polybrominated compounds, it is resistant to degradation and can accumulate in the environment. Understanding the environmental behavior of this compound, including its transport, fate, and potential for bioaccumulation, is a critical area of research. nih.gov Studies have identified various brominated PAHs in environmental samples, highlighting the need to investigate the sources and ecological risks associated with these compounds. gdut.edu.cnresearchgate.net For instance, brominated PAHs have been found in soils near brominated flame retardant manufacturing parks, suggesting industrial activities as a significant source. gdut.edu.cn

Table 1: Properties of this compound

Property Value
Molecular Formula C10Br8
Molecular Weight 767.3 g/mol
Appearance Solid
CAS Number 13349-36-5

Table 2: Related Halogenated Naphthalene Compounds

Compound Name Molecular Formula Notes
1-Bromonaphthalene C10H7Br A precursor in the synthesis of more highly brominated naphthalenes. researchgate.net
1,4-Dibromonaphthalene C10H6Br2 A disubstituted bromonaphthalene. researchgate.net
1,5-Dibromonaphthalene C10H6Br2 An isomer of 1,4-dibromonaphthalene. researchgate.net
1,3,5-Tribromonaphthalene C10H5Br3 A trisubstituted bromonaphthalene. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10Br8 B12843781 Octabromonaphthalene CAS No. 22245-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22245-33-6

Molecular Formula

C10Br8

Molecular Weight

759.3 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octabromonaphthalene

InChI

InChI=1S/C10Br8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12

InChI Key

XGCWMXCKMIUJAU-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=C(C(=C2Br)Br)Br)Br

Origin of Product

United States

Methodological Advancements in Octabromonaphthalene Synthesis

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer a potential, albeit less explored, avenue for the synthesis of polyhalogenated aromatic compounds. These methods often involve highly reactive intermediates that can overcome the high activation barriers associated with the introduction of multiple halogen atoms onto an aromatic ring.

Self-Condensation of Pentabromocyclopentadienyl Radicals

While the direct synthesis of octabromonaphthalene through the self-condensation of pentabromocyclopentadienyl radicals has not been extensively documented, the underlying principles of radical condensation reactions provide a conceptual framework. The self-reaction of cyclopentadienyl (B1206354) radicals is known to produce naphthalene (B1677914). nih.govresearchgate.net This reaction proceeds through the formation of a C10H10 intermediate, which subsequently aromatizes to naphthalene. nih.govresearchgate.net

It is hypothesized that a similar pathway could be envisioned for pentabromocyclopentadienyl radicals. The dimerization of these radicals would lead to a perbrominated C10Br10 intermediate, which upon rearrangement and elimination of bromine atoms, could potentially yield this compound. However, the stability and reactivity of pentabromocyclopentadienyl radicals, as well as the steric hindrance in the dimerization step, are significant hurdles that need to be overcome for this method to be synthetically viable.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely used in the synthesis of substituted aromatic compounds.

Suzuki Coupling Reactions with this compound

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is a versatile method for forming C-C bonds. libretexts.orgtcichemicals.comrsc.orgorganic-chemistry.org While there are no specific reports on the use of this compound as a substrate in Suzuki coupling, the reaction is known to be applicable to various aryl bromides. nih.gov The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl. tcichemicals.com

The application of Suzuki coupling to this compound would theoretically allow for the selective functionalization of the perbrominated core, introducing aryl or other organic moieties. However, the steric hindrance and electronic deactivation caused by the eight bromine atoms would likely necessitate highly active catalyst systems and optimized reaction conditions. The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, which could serve as a starting point for developing protocols for this compound.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Water80-100
Pd(OAc)₂SPhosK₃PO₄Dioxane100
Pd/CNoneK₂CO₃WaterRoom Temperature

This table presents generalized conditions for Suzuki-Miyaura reactions with aryl bromides and is intended to be illustrative. Specific conditions for this compound would require experimental optimization.

Regioselective Ortho-Palladation Approaches

Regioselective ortho-palladation is a powerful strategy for the direct functionalization of C-H bonds in aromatic compounds. This approach typically involves a directing group that coordinates to a palladium catalyst, bringing it into proximity with a specific ortho C-H bond, which is then activated for subsequent reaction. rsc.orgresearchgate.net Palladium-catalyzed regioselective halogenation of 1-naphthaldehydes has been demonstrated, showcasing the ability to selectively functionalize the naphthalene core at the C2 and C8 positions. researchgate.net

While direct ortho-palladation of a fully brominated naphthalene is not feasible due to the absence of C-H bonds, this strategy could be relevant in the context of synthesizing this compound from less brominated precursors. A directing group on a partially brominated naphthalene could guide further bromination to specific positions, ultimately leading to the desired octabromo-substituted product. Mechanistic studies and DFT calculations have been employed to understand the regioselectivity of such reactions. researchgate.net

Permercuration-Bromination Routes to this compound

Direct and exhaustive bromination of naphthalene to yield this compound is challenging. The introduction of multiple bromine atoms deactivates the ring towards further electrophilic substitution and introduces significant steric hindrance. cardiff.ac.ukresearchgate.net While methods for producing polybrominated naphthalenes, such as tri- and tetrabromonaphthalenes, using bromine over clay catalysts have been reported, achieving complete bromination is difficult. cardiff.ac.ukresearchgate.net Higher brominated naphthalenes, including hexabromonaphthalene, have been obtained by reacting naphthalene with bromine in the presence of iron powder. cardiff.ac.uk

A potential, though not explicitly documented for this compound, synthetic route could involve a permercuration-bromination sequence. This method has been historically used for the synthesis of perhalogenated aromatic compounds. The process would involve the reaction of naphthalene with a mercury(II) salt, such as mercury(II) trifluoroacetate, to replace all hydrogen atoms with mercury-containing groups. The resulting permercurated naphthalene could then be treated with elemental bromine to replace the mercury groups with bromine atoms, potentially leading to this compound. This approach circumvents the deactivation of the ring towards electrophilic bromination by first activating all positions through mercuration.

Advanced Structural Elucidation and Quantum Chemical Investigations of Octabromonaphthalene

Crystallographic Analysis of Octabromonaphthalene Molecular Geometry

X-ray crystallography provides the most definitive method for determining the precise atomic arrangement of a molecule in the solid state. For a sterically crowded molecule like this compound, this technique is indispensable for quantifying the distortions imposed by intramolecular repulsive forces.

Low-Temperature X-ray Diffraction Studies of Conformation

Low-temperature X-ray diffraction is a critical technique for obtaining high-resolution structural data, as it minimizes thermal vibrations of atoms, leading to more precise measurements of bond lengths, bond angles, and torsional angles. While comprehensive low-temperature crystallographic studies on this compound are not widely reported in the literature, such analyses are fundamental to establishing its definitive solid-state conformation. These studies would provide unequivocal evidence of the molecule's twisted geometry and allow for detailed comparison with computational models.

Orthorhombic System and C2 Symmetry in this compound Crystals

The arrangement of molecules within a crystal lattice is described by its crystal system and space group. Although specific crystallographic data for this compound is limited in readily available literature, related highly substituted naphthalenes often exhibit symmetries that accommodate their distorted shapes. A molecule like this compound, forced into a helical twist, is inherently chiral and would be expected to crystallize in a chiral space group, potentially possessing elements of symmetry like a C2 axis. The precise determination of its crystal system, whether or not it is orthorhombic, and its specific symmetry elements awaits detailed single-crystal X-ray diffraction analysis.

Analysis of Out-of-Plane Twisting in this compound due to Steric Effects

The most significant structural feature of this compound is the severe out-of-plane distortion of the naphthalene (B1677914) core. This twisting is a direct consequence of steric repulsion between the bulky bromine atoms, particularly those in the peri positions (C4/C5 and C1/C8). The van der Waals radii of the bromine atoms are too large to be accommodated in a planar structure, forcing the two rings to twist relative to each other. wikipedia.org This creates a helical, chiral conformation.

Research on per-substituted naphthalenes has shown that this deviation from planarity is substantial. For perbromonaphthalene, the naphthalene core is twisted by a significant angle, which has been reported to be approximately 34.7°. This profound distortion is a classic example of how steric strain can overcome the energetic favorability of a planar, fully conjugated aromatic system.

Key Structural Feature of this compound
Structural ParameterDescriptionSignificance
Naphthalene Core Twist AngleThe dihedral angle representing the end-to-end twist of the aromatic core. Reported as ~34.7° for perbromonaphthalene.Quantifies the severe deviation from planarity caused by steric repulsion between bromine atoms.
Steric StrainRepulsive forces between non-bonded atoms (especially peri-bromines) that are closer than their van der Waals radii would ideally allow.The primary driving force for the out-of-plane twisting of the molecular structure.

Computational Chemistry Approaches for this compound

Given the challenges in synthesizing and crystallizing highly substituted molecules, computational chemistry serves as a powerful and often necessary tool for predicting and understanding their properties. digitellinc.com Methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the geometry, stability, and electronic nature of this compound. nih.govnih.gov

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com For this compound, DFT can be applied to:

Geometry Optimization: Predict the minimum energy structure, including the precise degree of twisting in the naphthalene core, bond lengths, and bond angles. This allows for a direct comparison with any available experimental data.

Electronic Structure Analysis: Calculate the energies and distributions of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. mdpi.com

Vibrational Analysis: Compute the vibrational frequencies, which can be used to predict the infrared and Raman spectra of the molecule, aiding in its experimental characterization.

Energetics: Determine the total electronic energy and the strain energy induced by the steric hindrance of the bromine atoms.

Illustrative Data from a DFT Analysis of this compound
Calculated PropertyExample Data TypePurpose
Optimized GeometryCoordinates (Å), Bond Lengths (Å), Dihedral Angles (°)Provides the most stable 3D structure of the molecule.
Total Electronic EnergyHartrees or kcal/molIndicates the overall stability of the molecule.
HOMO EnergyElectron Volts (eV)Relates to the molecule's ability to donate an electron.
LUMO EnergyElectron Volts (eV)Relates to the molecule's ability to accept an electron.
HOMO-LUMO GapElectron Volts (eV)Correlates with chemical reactivity and electronic transition energy.

Exploration of Steric Overcrowding and Peri-Interactions in this compound

The substitution of all hydrogen atoms in naphthalene with bulky bromine atoms leads to significant steric overcrowding, particularly between the bromine atoms at the peri positions (C4-C5 and C8-C1). This steric hindrance is the primary driving force behind the molecule's distorted geometry. In an effort to alleviate the repulsive forces between the large electron clouds of the peri-bromine atoms, the naphthalene skeleton twists out of planarity.

Non-Covalent Interaction (NCI) analysis is a powerful computational tool that allows for the visualization and characterization of weak interactions in real space. This method is based on the electron density (ρ) and its reduced density gradient (RDG). By plotting the RDG against the electron density, regions of non-covalent interactions can be identified.

In the context of this compound, NCI analysis reveals the complex nature of the peri-interactions between the bromine atoms. These interactions are not purely repulsive. Instead, the analysis shows a combination of attractive and repulsive components. The NCI plots are typically color-coded to distinguish between these different types of interactions:

Blue regions indicate strong repulsive interactions, or steric clashes.

Green regions represent weak, attractive van der Waals interactions.

Red regions signify strong, attractive interactions, such as hydrogen bonds or, in this case, halogen bonding.

The steric strain induced by the eight bromine substituents, and particularly the peri-interactions, forces the this compound molecule to adopt a significantly twisted conformation. nih.goviucr.orgrsc.org This out-of-plane distortion is a mechanism for strain release. nih.gov Experimental data from X-ray crystallography and theoretical calculations have quantified this distortion.

The degree of twisting is often described by the dihedral angle between the two fused rings of the naphthalene system. For this compound, this twist angle is substantial, a direct consequence of the large van der Waals radii of the bromine atoms. rsc.org This twisted conformation is a compromise between the destabilizing steric strain and the stabilizing energy of the aromatic π-system.

Twist Angle of Perhalogenated Naphthalenes
CompoundTwist Angle (θ) from X-RAY (°)Twist Angle (θ) from B3LYP/6-311G** (°)
Perfluoronaphthalene0.0-
Perchloronaphthalene23.327.7
Perbromonaphthalene (this compound)34.736.3

Data sourced from: Accepted Manuscript - RSC Publishing. rsc.org

Aromaticity Assessment in Distorted Naphthalene Frameworks

The significant deviation from planarity in this compound raises fundamental questions about the extent to which it retains its aromatic character. Several computational methods are employed to quantify the aromaticity of such distorted systems.

Nuclear Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. nih.gov It is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an antiaromatic character. NICS values are often calculated at the ring center (NICS(0)) and at a point 1 Å above the ring center (NICS(1)), with NICS(1) being generally considered a better measure of the π-electron contribution to aromaticity. nih.gov

For this compound, the distortion from planarity would be expected to lead to a reduction in the diatropic ring current and thus less negative NICS values compared to planar naphthalene, indicating a decrease in aromaticity.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding and other interactions. iucr.org Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is an indication of an interaction. iucr.org The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide further insight into the nature of the interaction.

For the peri Br-Br interactions in this compound, QTAIM analysis would be expected to locate BCPs between these atoms. The values of ρ and ∇²ρ at these points can help to quantify the strength and nature of these interactions, distinguishing between shared-shell (covalent) and closed-shell (non-covalent) interactions. A positive value of ∇²ρ is typically associated with closed-shell interactions, which would be expected for the steric repulsion and halogen bonding interactions between the bromine atoms.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization in a cyclic system. rsc.org The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, and can even have negative values for anti-aromatic systems.

Despite the significant out-of-plane distortion, studies have shown that this compound retains a substantial degree of aromaticity as quantified by the HOMA index. While the HOMA value is lower than that of unsubstituted naphthalene, it is still indicative of a system with considerable π-electron delocalization. rsc.org This demonstrates the resilience of aromaticity to structural deformations.

HOMA Index for Perhalogenated Naphthalenes
CompoundHOMA (from X-RAY)HOMA (from B3LYP/6-311G**)
Naphthalene0.8060.806
Perfluoronaphthalene0.7830.816
Perchloronaphthalene0.7160.687
Perbromonaphthalene (this compound)0.6780.662

Data sourced from: Accepted Manuscript - RSC Publishing. rsc.org

Molecular Electrostatic Potential (MESP) Studies of this compound

Following extensive investigations into the quantum chemical properties of this compound, a critical area of analysis involves the Molecular Electrostatic Potential (MESP). This theoretical analysis provides a visual and quantitative understanding of the electron density distribution around the molecule, which is paramount for predicting its reactivity and intermolecular interactions.

The MESP is a real physical property that can be determined computationally and provides a map of the electrostatic potential created by the electrons and nuclei of a molecule. Regions with a negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential (usually depicted in shades of blue) are electron-deficient and are prone to nucleophilic attack. The MESP is a valuable tool for understanding a molecule's size, shape, and how it will interact with other chemical species.

Despite a thorough search of available scientific literature, no specific studies detailing the Molecular Electrostatic Potential (MESP) of this compound have been found. While MESP analyses have been conducted on the parent naphthalene molecule and various other derivatives, research focusing specifically on the fully brominated this compound is not present in the reviewed literature.

Therefore, the generation of detailed research findings and specific data tables for the MESP of this compound is not possible at this time. Further quantum chemical investigations would be required to compute the MESP surface of this compound and to quantitatively analyze its features, such as the values of the electrostatic potential at various points on the molecular surface and the identification of positive and negative potential regions. Such a study would provide valuable insights into the electrophilic and nucleophilic sites of the molecule, the influence of the eight bromine atoms on the electrostatic potential of the naphthalene core, and its potential for forming halogen bonds and other non-covalent interactions.

Formation Mechanisms during Thermal Processes

The high-temperature decomposition of commercial brominated flame retardants is a significant route to the unintentional formation of polybrominated naphthalenes (PBNs), including this compound.

Unintentional Generation from Brominated Flame Retardants (e.g., BDE-209 Decomposition)

Decabromodiphenyl ether (BDE-209) is a widely used flame retardant that can thermally degrade to produce a variety of brominated compounds. During processes such as incineration or uncontrolled burning of materials containing BDE-209, the ether linkage can undergo fission, leading to the formation of brominated phenyl and phenoxy radicals. These reactive intermediates can then undergo a series of complex reactions, including cyclization, to form polybrominated dibenzofurans and, through a less direct pathway, polybrominated naphthalenes.

The formation of this compound from BDE-209 is not a direct conversion but rather a result of secondary reactions of decomposition products. The initial breakdown of BDE-209 can lead to the formation of pentabromocyclopentadienyl radicals. The self-condensation of these radicals is considered a key step in the synthesis of the this compound molecule. This process involves intricate intramolecular evolution following the initial condensation.

Radical Intermediates and Reaction Cascades

The formation of this compound from BDE-209 is fundamentally a radical-driven process. A cascade of reactions involving highly reactive radical intermediates is necessary to transform the diphenyl ether structure into a naphthalene ring system. The thermal stress on BDE-209 initiates the homolytic cleavage of C-Br and C-O bonds, generating a pool of brominated radical species.

These radicals can then participate in a reaction cascade, a series of consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one. In the context of this compound formation, this involves the self-condensation of pentabromocyclopentadienyl radicals. This key step initiates a cyclization and rearrangement process that ultimately leads to the thermodynamically stable, fully brominated naphthalene ring structure. The specific sequence and branching ratios of these radical reactions are highly dependent on the temperature, oxygen availability, and the presence of other chemical species in the reaction environment.

Mechanistic Studies of this compound Degradation

The degradation of this compound, a persistent organic pollutant, is a critical area of research. Mechanistic studies, often drawing parallels from its chlorinated analogue, octachloronaphthalene, suggest that its breakdown can proceed through several pathways.

Pathways of Debromination and Functional Group Transformation

The primary degradation pathway for this compound is expected to be debromination, the stepwise removal of bromine atoms from the naphthalene core. This process can occur through various mechanisms, including reductive debromination under anaerobic conditions and photodegradation. The removal of bromine atoms increases the reactivity of the naphthalene ring, making it more susceptible to further degradation.

Analogous studies on octachloronaphthalene have shown that its thermal degradation can proceed via two competitive pathways: hydrodechlorination and oxidation. It is plausible that this compound follows a similar degradation pattern, involving hydrodebromination to form lower-brominated naphthalenes and oxidation to yield brominated naphthols and other oxygenated derivatives. The specific functional group transformations would depend on the reaction conditions, such as the presence of reducing or oxidizing agents and the energy input (e.g., thermal or photochemical).

Homolytic Cleavage and Radical Formation in Degradation

The degradation of this compound is often initiated by the homolytic cleavage of the carbon-bromine (C-Br) bonds. This process, where the two electrons in the bond are divided equally between the carbon and bromine atoms, results in the formation of a bromonaphthalene radical and a bromine radical. The energy required for this bond scission can be supplied by heat (thermolysis) or light (photolysis).

The formation of these radical intermediates is a critical step in the degradation cascade. The bromonaphthalene radical is highly reactive and can undergo further reactions, such as hydrogen abstraction from surrounding molecules to form a lower-brominated naphthalene, or reaction with oxygen to form oxygenated products. The bromine radical can also participate in subsequent reactions, potentially propagating a radical chain reaction that accelerates the degradation of other this compound molecules. The stability of the resulting bromonaphthalene radical can influence the position from which the bromine atom is preferentially cleaved.

Reactivity Studies of this compound in Chemical Transformations

Direct studies on the chemical reactivity of this compound are limited. However, its reactivity can be inferred from the principles of organic chemistry and studies on related polyhalogenated aromatic compounds. The eight bromine atoms significantly influence the electronic and steric properties of the naphthalene ring system.

The electron-withdrawing nature of the bromine atoms renders the aromatic ring of this compound highly electron-deficient. This deactivation makes it significantly less susceptible to electrophilic substitution reactions, which are characteristic of the parent naphthalene molecule. The bulky bromine atoms also create considerable steric hindrance around the naphthalene core, further impeding the approach of reagents and limiting its reactivity in many standard chemical transformations.

While electrophilic attack is disfavored, the electron-deficient nature of the ring could theoretically make it more susceptible to nucleophilic aromatic substitution. However, the high degree of bromination and steric hindrance may still pose significant barriers to such reactions. Any potential chemical transformations would likely require harsh reaction conditions to overcome the inherent stability and low reactivity of the perbrominated naphthalene system. Further research is needed to explore and characterize the specific chemical reactivity of this compound.

Environmental Transformation and Fate Research of Octabromonaphthalene

Formation as an Unintentional Persistent Organic Pollutant in Thermal Systems

Octabromonaphthalene is not intentionally produced but can be formed as an unintentional persistent organic pollutant (UPOP) during high-temperature industrial processes and uncontrolled burning events. unep.orgpops.int The thermal decomposition of materials containing brominated flame retardants (BFRs), such as decabromodiphenyl ether (BDE-209), is a significant source of hazardous compounds, including polybrominated naphthalenes. researchgate.netnih.govnih.gov

Research using density functional theory (DFT) has elucidated the formation mechanism of this compound from BDE-209 under oxidative thermal conditions. The process is initiated by the decomposition of BDE-209, which primarily proceeds through the cleavage of the ether linkage, leading to the formation of pentabromophenyl and pentabromophenoxy radicals. researchgate.netnih.gov These radicals can further decompose into pentabromocyclopentadienyl radicals. The synthesis of this compound then occurs via the self-condensation of these pentabromocyclopentadienyl radicals, followed by a complex intramolecular evolution. researchgate.netnih.govresearchgate.net

Thermal processes that can lead to the formation of this compound and other UPOPs include:

Waste Incineration: The combustion of municipal and industrial waste containing brominated materials can create the necessary conditions for the formation of polybrominated naphthalenes. researchgate.netpops.int

E-waste Recycling: Primitive and uncontrolled thermal recycling of electronic waste, which is rich in BFRs, is a major source of brominated pollutants. researchgate.net

Accidental Fires: Fires involving consumer products treated with BFRs, such as plastics, textiles, and electronics, can release these compounds into the environment. researchgate.net

The formation of such pollutants is influenced by factors like temperature, oxygen concentration, and the presence of metal catalysts. acs.org For example, studies on the pyrolysis of printed circuit boards (PCBs) have shown that brominated compounds are released, and the subsequent thermal treatment of this waste can lead to the emission of various brominated pollutants. ua.es

Table 1: Key Formation Pathways of this compound in Thermal Systems
Precursor CompoundKey IntermediatesFormation MechanismRelevant Thermal ProcessSource
Decabromodiphenyl ether (BDE-209)Pentabromophenyl radicals, Pentabromophenoxy radicals, Pentabromocyclopentadienyl radicalsSelf-condensation of pentabromocyclopentadienyl radicals followed by intramolecular evolution.Waste incineration, E-waste recycling, Accidental fires researchgate.netnih.gov
Other Brominated Flame Retardants (BFRs)Brominated aromatic precursorsDegradation of BFRs into brominated benzene (B151609) and phenol (B47542) rings which can then form more complex structures.Combustion of BFR-laden polymers researchgate.netua.es

Mechanistic Investigations of Environmental Degradation Pathways

Once released into the environment, this compound, like other highly brominated compounds, is persistent. However, it can undergo slow degradation through various biotic and abiotic pathways. Research into the specific degradation of this compound is limited, but mechanisms can be inferred from studies on other polycyclic aromatic hydrocarbons (PAHs) and halogenated compounds.

Abiotic Degradation:

Photodegradation: Like other chlorinated and brominated PAHs, this compound is expected to absorb light at environmentally relevant wavelengths, which can lead to direct photolysis in air, water, or on soil surfaces. inchem.orgwur.nl The photodegradation of decabromodiphenyl ether, for instance, results in lower brominated congeners, and a similar debromination process is plausible for this compound. wur.nl Studies on other brominated PAHs have shown that their particulate forms can be more susceptible to degradation than their chlorinated counterparts. nih.gov

Biotic Degradation:

Microbial Degradation: The microbial degradation of unsubstituted naphthalene (B1677914) is well-documented, often initiated by naphthalene dioxygenase to form cis-1,2-dihydroxy-1,2-dihydronaphthalene, which is then further metabolized. ethz.chnih.gov For highly brominated naphthalenes, this process is significantly hindered. However, certain microorganisms are capable of dehalogenating aromatic compounds. For example, bacteria from the Dehalococcoidia class are known for their ability to carry out reductive dehalogenation of chlorinated and brominated compounds. frontiersin.org This suggests a potential, albeit likely slow, pathway for the initial breakdown of this compound in anaerobic environments.

The high degree of bromination in this compound makes it highly lipophilic and likely to adsorb strongly to soil and sediment, which can reduce its bioavailability for microbial degradation. inchem.org

Table 2: Potential Environmental Degradation Pathways for this compound
Degradation TypePathwayDescriptionInferred FromSource
AbioticPhotodegradationDirect photolysis via absorption of environmental light, likely leading to stepwise debromination.General principles for chlorinated naphthalenes and photodegradation of other BFRs. inchem.orgwur.nl
BioticReductive DehalogenationAnaerobic bacteria, such as Dehalococcoidia, may remove bromine atoms, making the molecule more susceptible to further degradation.Known metabolic capabilities of specific bacterial classes on halogenated compounds. frontiersin.org
BioticOxidative DegradationInitial dioxygenase attack, similar to naphthalene degradation, is possible but likely very slow due to high bromination.Well-studied pathways for unsubstituted naphthalene. ethz.chnih.gov

Role in the Formation and Persistence of Environmentally Persistent Free Radicals (EPFRs)

Environmentally persistent free radicals (EPFRs) are a class of pollutants formed during thermal processes that are stable enough to persist in the environment for extended periods. nih.govlidsen.com The formation of EPFRs is closely linked to the precursors of UPOPs, including halogenated aromatic compounds. acs.org

The prevailing mechanism for EPFR formation involves the interaction of organic precursors with transition metal-containing particles, commonly found in combustion-generated particulate matter (PM). nih.govlsu.edu The process generally follows these steps:

Physisorption: An organic molecule, such as a brominated phenol derived from the breakdown of a BFR, physically adsorbs onto the surface of a metal oxide particle (e.g., copper oxide, iron oxide). nih.gov

Chemisorption and Electron Transfer: The adsorbed molecule then chemisorbs, often involving the elimination of water or hydrogen halide. An electron is transferred from the organic molecule to the transition metal, resulting in the formation of a resonance-stabilized free radical on the surface. nih.govlsu.edu

Research has shown that brominated phenols can form bromophenoxy radicals (a type of Br-EPFR) on metal oxide surfaces. researchgate.net These phenoxy radicals are not only EPFRs themselves but can also act as intermediates in the formation of other pollutants. lidsen.com For instance, the condensation of phenoxyl radicals can lead to the formation of cyclopentadienyl (B1206354) radicals, which are known precursors to naphthalene. lidsen.com Therefore, the thermal processes that generate this compound from BFRs are also conducive to the formation of EPFRs. The brominated aromatic compounds can serve as precursors for EPFRs, and the EPFRs, in turn, can be intermediates in the formation of polybrominated naphthalenes and other UPOPs like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). acs.orglsu.edu

Table 3: Role of Brominated Compounds in EPFR Formation
StepDescriptionKey Species InvolvedSource
Precursor FormationThermal degradation of BFRs (e.g., BDE-209) produces brominated phenols and other aromatic compounds.Brominated phenols, Brominated benzenes researchgate.netua.es
AdsorptionBrominated organic precursors adsorb onto transition metal oxide surfaces in particulate matter.Bromophenols, Metal oxides (CuO, Fe₂O₃) nih.gov
Electron TransferAn electron is transferred from the precursor to the metal, forming a stabilized free radical (EPFR).Bromophenoxy radicals (Br-EPFRs) researchgate.netlsu.edu
Further ReactionsEPFRs can persist in the environment or react further to form UPOPs, potentially including this compound.Cyclopentadienyl radicals, PBDD/Fs acs.orglidsen.com

Environmental Transport and Distribution Models for Highly Brominated Naphthalenes

Modeling the environmental transport and distribution of highly brominated naphthalenes like this compound is crucial for assessing their environmental fate and potential for long-range transport. While specific models for this compound are not extensively detailed in the literature, approaches used for other persistent organic pollutants (POPs) and highly hydrophobic substances provide a framework.

Multimedia environmental fate models are commonly used for this purpose. nih.govmdpi.com These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, vegetation) and use the substance's physical-chemical properties to predict its partitioning and persistence. nih.govacs.org

Key parameters required for modeling the fate of this compound include:

Octanol-Water Partition Coefficient (Kow): As a highly brominated compound, this compound has a very high Kow value, indicating strong lipophilicity and a tendency to partition into organic matter in soil and sediment. researchgate.net

Vapor Pressure: This determines the likelihood of the compound partitioning into the atmosphere. Highly brominated compounds generally have low vapor pressures, limiting their long-range atmospheric transport potential in the gas phase.

Water Solubility: Low water solubility is characteristic of such compounds and influences their transport in aquatic systems. sapub.org

Degradation Rates: Half-lives in various media (air, water, soil, sediment) are critical for determining persistence. nih.gov

For highly hydrophobic compounds like this compound, transport is often associated with airborne particles. Atmospheric deposition (both wet and dry) is a significant pathway for their entry into terrestrial and aquatic ecosystems. nih.govacs.org Once in soil or sediment, their strong adsorption tendency limits mobility. inchem.org However, transport via sediment resuspension and movement can still occur. Models suggest that for compounds like polybrominated diphenyl ethers (PBDEs), a series of deposition and volatilization "hops" can contribute to their migration, a process that could also be relevant for highly brominated naphthalenes. nih.gov

Table 4: Key Parameters for Modeling the Environmental Fate of this compound
ParameterSignificanceExpected Value/CharacteristicSource
Octanol-Water Partition Coefficient (Kow)Governs partitioning between water and organic phases (lipids, soil organic carbon).Very High researchgate.net
Soil/Sediment Adsorption Coefficient (Koc)Indicates tendency to adsorb to soil and sediment organic carbon.Very High inchem.org
Vapor PressureAffects partitioning between condensed and atmospheric phases.Very Low nih.gov
Water SolubilityInfluences mobility in aquatic systems and potential for leaching.Extremely Low sapub.org
Degradation Half-LifeDetermines environmental persistence in different compartments.Long (high persistence) nih.govinchem.org

Advanced Analytical Methodologies for Octabromonaphthalene Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of octabromonaphthalene. By interacting with electromagnetic radiation, these techniques provide detailed information on the molecular weight, structural arrangement, electronic properties, and vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Due to the presence of eight bromine atoms, the isotopic pattern in the mass spectrum is highly characteristic and serves as a definitive identifier. Both 79Br and 81Br isotopes exist in nearly equal abundance, leading to a distinctive isotopic cluster for the molecular ion and its fragments.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula with great confidence. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS), particularly with high-resolution or tandem mass spectrometry (MS/MS) systems, are frequently employed for the analysis of polybrominated compounds. thermofisher.comnih.gov Electron ionization (EI) is a common method, which typically results in the formation of the molecular ion (M+) and a series of fragment ions resulting from the sequential loss of bromine atoms or Br2.

Table 1: Predicted Isotopic Distribution for the Molecular Ion Cluster of this compound (C10Br8) This table is generated based on the natural abundance of Bromine isotopes (79Br: 50.69%, 81Br: 49.31%).

The fragmentation pattern typically involves the loss of Br and Br2, leading to ions such as [M-Br]+, [M-Br2]+, and so on. This sequential loss helps in confirming the structure of the highly brominated naphthalene (B1677914) core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For this compound, 13C NMR is particularly informative. Since all hydrogen atoms on the naphthalene ring are substituted with bromine, 1H NMR is not applicable for analyzing the core structure.

The 13C NMR spectrum of this compound would provide insights into the electronic environment of each carbon atom in the naphthalene skeleton. The chemical shifts of the carbon atoms are significantly influenced by the strong electron-withdrawing effects of the attached bromine atoms. The spectrum would show distinct signals for the different carbon environments within the molecule. The exact number of signals would depend on the symmetry of the specific isomer being analyzed. For a completely asymmetrical isomer, ten distinct signals would be expected, while more symmetrical isomers would show fewer signals.

Table 2: Expected 13C NMR Chemical Shift Ranges for Brominated Aromatic Carbons

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The naphthalene ring system possesses a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. The extensive bromination in this compound influences these electronic transitions.

The addition of bromine atoms, which are auxochromes, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. libretexts.org This is due to the interaction of the lone pair electrons on the bromine atoms with the π-system of the aromatic rings. The UV-Vis spectrum of this compound is expected to show complex absorption bands corresponding to π → π* transitions. The spectrum of the analogous compound, octachloronaphthalene, shows absorption maxima around 318 nm, 332 nm, and 348 nm, suggesting a similar absorption profile for this compound. nist.gov

Table 3: Typical UV Absorption Maxima for Naphthalene and a Halogenated Analogue

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals. ljmu.ac.uknih.gov The neutral, ground-state this compound molecule is diamagnetic (no unpaired electrons) and therefore EPR silent.

However, EPR spectroscopy becomes a vital tool for studying radical ions of this compound, which could be generated through chemical or electrochemical oxidation or reduction. If this compound were to form a radical cation or anion, EPR could provide detailed information about the distribution of the unpaired electron's spin density across the naphthalene framework. This is achieved by analyzing the g-value and the hyperfine coupling constants with magnetic nuclei, although in this case, only interaction with the less abundant 13C would be observable as hyperfine splitting from the core structure. This technique is crucial for investigating reaction mechanisms and the electronic structure of transient paramagnetic intermediates. ljmu.ac.uk

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and characterize the vibrational modes of a molecule. The FT-IR spectrum of this compound is dominated by vibrations associated with the brominated aromatic structure.

Key vibrational bands expected in the spectrum include C-Br stretching vibrations, which typically appear in the far-infrared region, and aromatic C-C stretching vibrations within the naphthalene ring. mdpi.comresearchgate.net The absence of C-H stretching bands (typically around 3000-3100 cm-1) would be a clear indication of the fully substituted naphthalene core. researchgate.net The specific frequencies and intensities of the peaks in the "fingerprint region" (below 1500 cm-1) provide a unique pattern characteristic of the specific this compound isomer. shimadzu.com

Table 4: Expected FT-IR Vibrational Bands for this compound

Chromatographic Separation and Detection Methods

Due to the complexity of technical mixtures and the potential for isomer formation, chromatographic techniques are essential for the separation and quantification of this compound.

Gas Chromatography (GC) is a primary method for the analysis of polybrominated naphthalenes. Given their relatively high boiling points, high-temperature capillary GC columns are required. Non-polar stationary phases, such as those based on 5% phenyl-methylpolysiloxane (e.g., DB-5), are often used for the separation of these compounds. nih.gov The retention of different isomers is related to their volatility and interaction with the stationary phase. Detection is commonly achieved using an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or more definitively, a mass spectrometer (MS). GC-MS provides both separation and structural identification, making it the method of choice for complex environmental or technical samples. researchgate.netfrontiersin.orgshimadzu.com

High-Performance Liquid Chromatography (HPLC) offers an alternative separation technique, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC, using a C18 column, is a common approach for separating aromatic compounds. nih.govrdd.edu.iq The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection in HPLC is often performed using a UV-Vis detector, which monitors the absorbance at a wavelength where the analyte absorbs strongly, or a fluorescence detector for compounds that exhibit native fluorescence. nih.govtecnofrom.com For comprehensive analysis, HPLC can also be coupled with mass spectrometry (HPLC-MS) to provide definitive identification of the separated components. nih.gov

Table 5: Common Chromatographic Methods for Polyhalogenated Aromatic Compounds

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of semi-volatile compounds like polybrominated naphthalenes (PBNs), including this compound. The methodology is analogous to that used for other halogenated aromatic compounds such as polychlorinated naphthalenes (PCNs) and polychlorinated biphenyls (PCBs). nih.govisotope.com

In a typical GC-MS analysis, the sample is first vaporized and injected into the GC system. Separation is achieved as the sample travels through a capillary column, often a (5%-phenyl)-methylpolysiloxane column, where compounds are separated based on their boiling points and interaction with the stationary phase. wiley.com As the separated components elute from the column, they enter the mass spectrometer.

Electron ionization (EI) is a common ionization method used for these compounds, where high-energy electrons bombard the molecules, causing them to fragment into characteristic ions. wiley.comresearchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification. For enhanced sensitivity and selectivity, especially in complex environmental samples, selected ion monitoring (SIM) mode may be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. wiley.com Tandem mass spectrometry (MS-MS) can further enhance specificity by isolating a parent ion and then fragmenting it to produce specific daughter ions, which is particularly useful for distinguishing the analyte from background noise. lotusinstruments.com

Table 1. Typical GC-MS Parameters for Analysis of Related Halogenated Naphthalenes
ParameterDescriptionReference
Column Type(5%-phenyl)-methylpolysiloxane capillary column wiley.com
Ionization ModeElectron Ionization (EI) wiley.comresearchgate.net
Detection ModeSelected Ion Monitoring (SIM) or Tandem MS (MS-MS) wiley.comlotusinstruments.com
Mass AnalyzerSingle Quadrupole, Ion Trap, or High-Resolution Mass Spectrometry (HRMS) wiley.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) provides a complementary method for the analysis of this compound, particularly for samples that are not suitable for GC due to low volatility or thermal instability. The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov

For a nonpolar compound like this compound, reversed-phase HPLC is the most common approach. nih.govresearchgate.net In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govnih.gov By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds can be effectively separated.

Advanced detectors are crucial for the sensitive detection of this compound. A Photo Diode Array (PDA) detector can be used, which measures absorbance across a range of UV-visible wavelengths, providing spectral information that aids in peak identification. nih.gov For potentially higher sensitivity and selectivity, a fluorescence detector can be employed, as aromatic compounds like naphthalenes often exhibit native fluorescence. nih.gov

Table 2. Typical HPLC Parameters for Analysis of Naphthalene Derivatives
ParameterDescriptionReference
Chromatography ModeReversed-Phase nih.govnih.gov
Stationary Phase (Column)C18 (e.g., Symmetry C18, Synergi Hydro-RP) nih.govnih.govresearchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture nih.govnih.gov
DetectorPhoto Diode Array (PDA) or Fluorescence Detector nih.govnih.gov

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is an essential technique for analyzing the crystalline structure of solid materials like this compound. This method provides detailed information about the arrangement of atoms and molecules within a crystal lattice. By directing a beam of X-rays onto a sample and measuring the angles and intensities of the diffracted beams, one can deduce the crystal structure. researchgate.net

For this compound, XRD analysis can determine key structural parameters such as the unit cell dimensions, the symmetry of the crystal (space group), and the precise positions of the carbon and bromine atoms. This information is fundamental for understanding the physical properties of the compound. Furthermore, XRD can be used to calculate the differential radial distribution functions of electron density, which helps in determining the mean distances between neighboring molecules in the solid state. researchgate.net This technique is critical for quality control in manufacturing, as it can identify different polymorphic forms of the compound, which may have different physical properties, and can also be used to confirm the purity of a crystalline sample.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) in Related Material Characterization

While XRD provides crystallographic information, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer direct visualization of the morphology and microstructure of materials containing this compound.

Scanning Electron Microscopy (SEM) is used to image the surface topography of a sample with high resolution. In the context of this compound, SEM could be used to study the particle size, shape, and surface features of the powdered compound. When this compound is incorporated into a polymer matrix as a flame retardant, SEM can be used to examine the dispersion and distribution of the additive on the surface or on fractured cross-sections of the composite material. Advanced environmental SEM (ESEM) techniques even allow for the observation of samples in a wet or native state, which can be useful for studying interactions without the artifacts introduced by sample preparation. nih.gov

Transmission Electron Microscopy (TEM) provides even higher resolution imaging, capable of resolving details at the sub-nanometer scale. pnnl.govnih.gov For materials containing this compound, TEM can be used to visualize the internal microstructure. For example, it can reveal how particles of this compound are dispersed within a polymer, whether they exist as discrete particles or as agglomerates. TEM has been used to study the microstructure of materials derived from naphthalene, such as plasma-induced polymerized naphthalene films, demonstrating its utility in characterizing the fine structural details of naphthalene-based materials. osti.gov The combination of TEM with techniques like energy-dispersive X-ray spectroscopy (EDX) allows for elemental mapping, which can confirm the location and composition of bromine-rich areas within a sample. pnnl.gov

Q & A

Q. How can mechanistic studies differentiate OBN’s endocrine disruption potential from co-occurring contaminants?

  • Methodological Answer : Employ factorial designs to isolate OBN’s effects in mixtures. In vitro reporter gene assays (e.g., ERα-CALUX) quantify estrogenic activity. Synergistic/antagonistic interactions are modeled using concentration addition (CA) or independent action (IA) frameworks .

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